molecular formula C9H13NO B15316185 Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one

Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one

Katalognummer: B15316185
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: IFMSPZUKCPZFIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[azetidine-2,2’-bicyclo[221]heptane]-4-one is a unique spirocyclic compound characterized by its rigid bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of azetidine with a bicyclo[2.2.1]heptane derivative under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties .

Wissenschaftliche Forschungsanwendungen

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one involves its interaction with molecular targets through its spirocyclic structure. The rigidity and unique geometry of the compound allow it to interact with specific enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro-azetidin-2-one: Another spirocyclic compound with a similar azetidine ring but different overall structure.

    Spiro-pyrrolidine: Contains a pyrrolidine ring and exhibits different chemical properties.

    Spiro-indol(one): Features an indole ring and is known for its biological activity.

    Spiro-pyran: Contains a pyran ring and is used in various chemical applications.

Uniqueness

Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .

Eigenschaften

Molekularformel

C9H13NO

Molekulargewicht

151.21 g/mol

IUPAC-Name

spiro[azetidine-4,2'-bicyclo[2.2.1]heptane]-2-one

InChI

InChI=1S/C9H13NO/c11-8-5-9(10-8)4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11)

InChI-Schlüssel

IFMSPZUKCPZFIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC23CC(=O)N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.